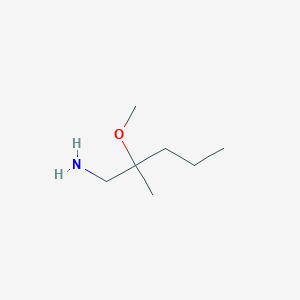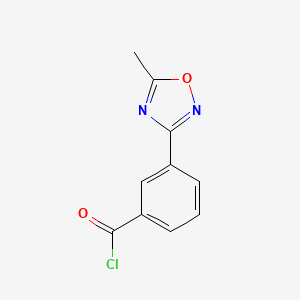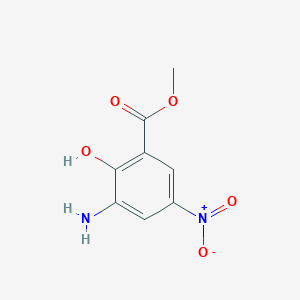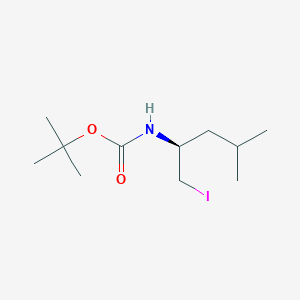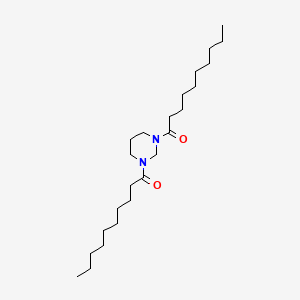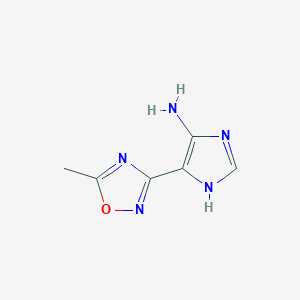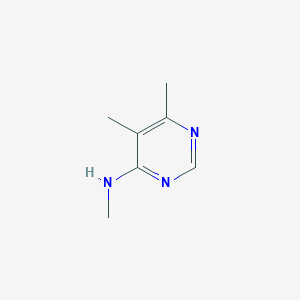![molecular formula C11H17N3 B13102282 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine CAS No. 72128-57-5](/img/structure/B13102282.png)
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine typically involves multiple steps. One common method includes the nucleophilic substitution of a halogenated pyridine derivative followed by reduction, acylation, and intramolecular cyclization .
Nucleophilic Substitution: The chlorine atom in 2-chloro-3-nitropyridine is substituted by esters of optically active phenylalanine.
Reduction: The nitro group is reduced to an amine.
Acylation: The resulting amine is acylated with ethyl oxalyl chloride.
Cyclization: Intramolecular cyclization leads to the formation of the tetrahydropyrido[2,3-B]pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce more saturated derivatives .
科学研究应用
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor and other therapeutic targets.
Materials Science: It can be used in the development of organic materials with specific electronic properties.
Biological Studies: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.
作用机制
The mechanism of action of 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-B]pyrazine: A similar compound with a slightly different substitution pattern.
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Uniqueness
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
72128-57-5 |
|---|---|
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC 名称 |
1,4-diethyl-2,3-dihydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H17N3/c1-3-13-8-9-14(4-2)11-10(13)6-5-7-12-11/h5-7H,3-4,8-9H2,1-2H3 |
InChI 键 |
GQEXRDNYJRCZND-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(C2=C1C=CC=N2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


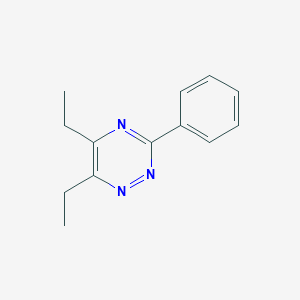
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)


